4-(4-fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
4-(4-Fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a fluorobenzoyl group at position 4, a 2-methoxyphenyl substituent at position 5, and a 5-methylisoxazol-3-yl moiety at position 1. Its synthesis typically involves multi-step reactions, including condensation of substituted aldehydes with hydroxylamine derivatives, followed by cyclization and functional group modifications .
Properties
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(2-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O5/c1-12-11-17(24-30-12)25-19(15-5-3-4-6-16(15)29-2)18(21(27)22(25)28)20(26)13-7-9-14(23)10-8-13/h3-11,19,26H,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTNIFOBIKJRJD-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolone core One common approach is to react a suitable pyrrole derivative with 4-fluorobenzoyl chloride under controlled conditions to form the initial intermediate
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and purity while minimizing by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The compound can be reduced to remove oxygen-containing functional groups.
Substitution: : Various substituents on the aromatic rings can be replaced with other groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl₃), while nucleophilic substitutions might involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Production of alcohols or amines.
Substitution: : Introduction of various functional groups such as halides, nitro groups, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biomolecules.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with multiple targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may bind to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The target compound shares structural motifs with several derivatives of 3-hydroxy-pyrrol-2-one, differing in substituents at key positions. Notable analogues include:
Key Structural Differences :
- Aryl Groups : The target compound’s 2-methoxyphenyl group (position 5) contrasts with trifluoromethoxy (23) or trifluoromethyl (25) substituents in analogues, influencing electronic and steric properties .
- Heterocyclic Moieties : The 5-methylisoxazol-3-yl group (position 1) differs from pyridinylmethyl () or hydroxypropyl () groups, affecting solubility and metabolic stability .
Research Findings and Implications
- Isostructurality: Studies on isostructural compounds (e.g., chloro vs. fluoro derivatives) reveal that minor substituent changes can preserve crystal packing (P̄1 symmetry) while altering intermolecular interactions, critical for solid-state material design .
- Therapeutic Potential: Analogues with pyridinylmethyl groups (e.g., ) show promise in targeting enzyme active sites, suggesting the target compound’s 5-methylisoxazole moiety could be optimized for specific receptor interactions .
Biological Activity
The compound 4-(4-fluorobenzoyl)-3-hydroxy-5-(2-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and any relevant case studies or research findings.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by the presence of a pyrrole ring, substituted benzoyl groups, and an isoxazole moiety. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3O3 |
| Molecular Weight | 357.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not Available |
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The following sections detail these activities based on available studies.
Anti-inflammatory Activity
Studies have shown that the compound can inhibit key inflammatory mediators. For instance, it has been reported to reduce the production of nitric oxide (NO) and prostaglandins in vitro. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
Table 1: Inhibitory Effects on Inflammatory Mediators
Anti-cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies using various cancer cell lines have demonstrated cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through the modulation of cholinergic activity. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
Table 3: AChE Inhibition
Case Studies
One notable study investigated the effects of this compound in an animal model of neurodegeneration. The results indicated significant improvements in cognitive function and a reduction in markers associated with oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
